

history of Pleuromutilin antibiotics

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Compound of Interest

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An In-depth Technical Guide to the History of **Pleuromutilin** Antibiotics

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The **pleuromutilin** class of antibiotics represents a unique and potent tool in the ongoing battle against bacterial resistance. Originating from a fungal natural product discovered in the mid-20th century, their distinct mechanism of action, targeting the bacterial ribosome at the peptidyl transferase center, has resulted in a low propensity for cross-resistance with other antibiotic classes. Initial development focused on veterinary applications, with tiamulin and valnemulin becoming mainstays in animal health. The journey to human-use therapeutics was lengthy but culminated in the approval of the topical agent retapamulin and, more recently, the first systemic **pleuromutilin**, lefamulin. This guide provides a comprehensive technical overview of the history, mechanism, and development of **pleuromutilin** antibiotics, detailing key experimental milestones and summarizing their activity profile to inform future research and drug development efforts.

Discovery and Historical Development

The history of **pleuromutilins** began in 1951 with the discovery of the parent compound, **pleuromutilin**, by Kavanagh and his colleagues. It was isolated from the basidiomycete fungus *Pleurotus mutilus* (now known as *Clitopilus scyphoides*) as a substance that inhibited the growth of *Staphylococcus aureus*.^{[1][2]} Despite this early discovery, the complex tricyclic diterpenoid structure was not fully elucidated until 1962.^[1]

Initial interest in the class was limited, with major pharmaceutical efforts focused on other classes like β -lactams.^[3] The first significant development was the semi-synthesis of derivatives for veterinary medicine. This led to the approval of tiamulin in 1979, followed by the more potent valnemulin in 1999, both of which are used to treat infections in livestock.^{[2][3]}

The resurgence of interest in **pleuromutilins** for human use was driven by the escalating crisis of antibiotic resistance. This led to the development of retapamulin, the first derivative approved for human use in 2007, albeit restricted to topical applications for skin infections.^{[1][3]} The major breakthrough for systemic therapy came in 2019 with the U.S. FDA approval of lefamulin (formerly BC-3781) for both intravenous and oral treatment of community-acquired bacterial pneumonia (CABP).^{[4][5]} This marked the arrival of the first new class of systemic antibiotics for CABP in nearly two decades.^[4]

Timeline of Key Milestones

Year	Milestone	Reference(s)
1951	Discovery of pleuromutilin from <i>Pleurotus mutilus</i> .	[1][3]
1962	Elucidation of the tricyclic structure of pleuromutilin.	[1]
1979	Tiamulin approved for veterinary use.	[2][3]
1999	Valnemulin approved for veterinary use.	[2][3]
2007	Retapamulin approved for topical human use.	[2][3]
2019	Lefamulin approved for systemic (IV and oral) human use.	[4][5]

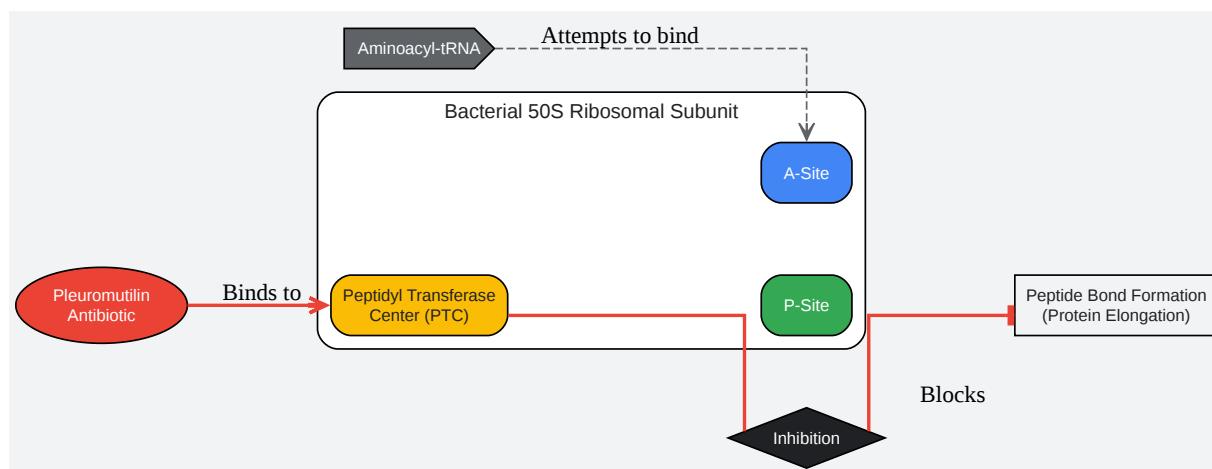
Mechanism of Action: Inhibition of Protein Synthesis

Pleuromutilin antibiotics exert their bacteriostatic effect by inhibiting protein synthesis. Their unique molecular target is the 50S subunit of the bacterial ribosome.

They bind within the peptidyl transferase center (PTC), a highly conserved region responsible for catalyzing peptide bond formation. The binding site is located at the confluence of the acceptor (A) and donor (P) sites, effectively blocking the correct positioning of transfer RNA (tRNA) molecules.^[6] This interference prevents the transfer of the nascent polypeptide chain from the P-site tRNA to the aminoacyl-tRNA in the A-site, thereby halting protein elongation.^[6]

The tricyclic mutilin core is essential for this activity, anchoring the molecule into a hydrophobic pocket of the PTC through interactions with nucleotides of the 23S rRNA, such as G2505 and U2506.^[7] The C14 side chain, which is the primary point of modification for creating semi-synthetic derivatives, extends into the A- and P-sites, influencing the binding affinity and antibacterial spectrum.^{[2][8]} This unique binding mode is responsible for the lack of cross-resistance with most other protein synthesis inhibitors.

Signaling Pathway Diagram: Ribosomal Protein Synthesis Inhibition



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Caption: **Pleuromutilin** binds to the PTC on the 50S ribosome, blocking tRNA binding and halting protein synthesis.

Key Experiments and Methodologies

The understanding of **pleuromutilin**'s mechanism and the development of new derivatives have been driven by several key experimental techniques.

Ribosome Binding and Footprinting Assays

Objective: To identify the specific binding site of **pleuromutilins** on the ribosome and determine the nucleotides involved in the interaction.

Methodology: Chemical Footprinting This technique probes the accessibility of rRNA nucleotides to chemical modification in the presence and absence of the antibiotic.

- Complex Formation: Purified 70S ribosomes are incubated with a specific **pleuromutilin** derivative (e.g., tiamulin, lefamulin) to allow for binding. Control samples consist of unbound ribosomes.
- Chemical Probing: The ribosome-drug complexes and control samples are treated with chemical reagents that modify accessible nucleotides. Common reagents include:
 - Dimethyl sulfate (DMS): Modifies the N1 position of adenine and the N3 of cytosine.
 - Carbodiimide (CMCT): Modifies the N3 of uracil and the N1 of guanine.
- RNA Isolation & Primer Extension: The ribosomal RNA is extracted. A radiolabeled DNA primer complementary to a region downstream of the suspected binding site is annealed to the rRNA. Reverse transcriptase is used to synthesize cDNA. The enzyme stops or pauses at modified nucleotides.
- Analysis: The resulting cDNA fragments are separated by gel electrophoresis. Nucleotides protected from modification by the bound drug appear as missing bands in the drug-treated lane compared to the control lane, revealing the "footprint" of the antibiotic.

Key Findings: These experiments consistently identified nucleotides in Domain V of the 23S rRNA, specifically A2058, A2059, G2505, and U2506, as being part of the **pleuromutilin**

binding pocket.

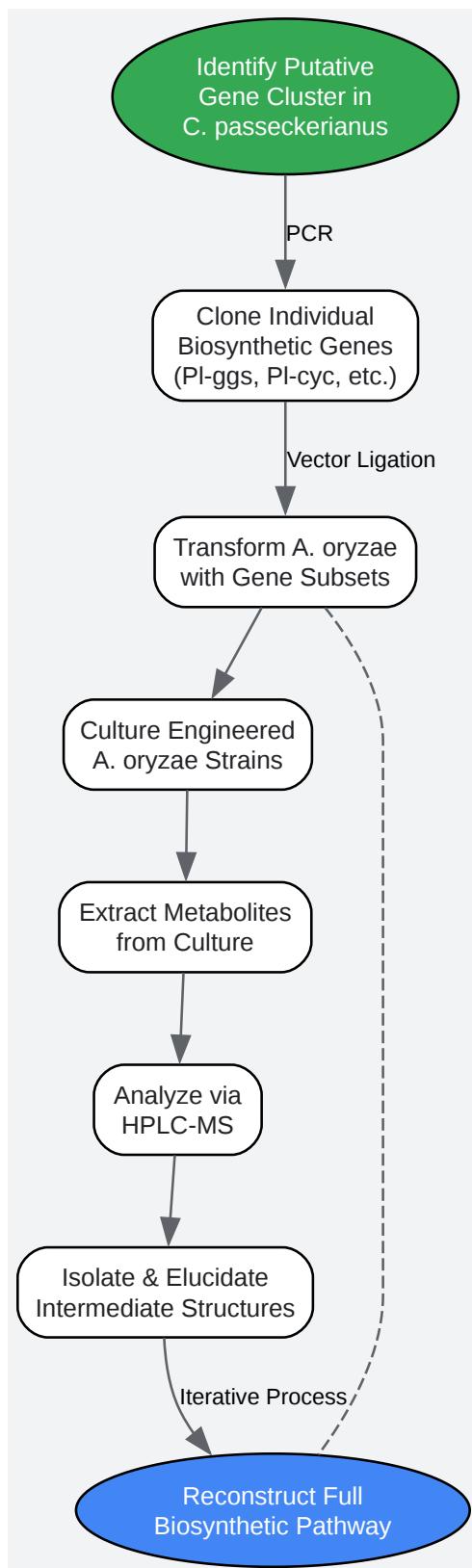
Elucidation of the Biosynthetic Pathway

Objective: To identify the genes and enzymes responsible for the natural production of **pleuromutilin** in *C. passeckerianus*.

Methodology: Heterologous Gene Expression Since genetic manipulation of the native fungus is challenging, the biosynthetic pathway was elucidated by expressing the identified genes in a more tractable host, *Aspergillus oryzae*.[\[9\]](#)[\[10\]](#)

- Gene Cluster Identification: A candidate gene cluster was identified in the *C. passeckerianus* genome.
- Gene Expression: Combinations of the seven key enzyme-coding genes (Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-p450-3, Pl-sdr, Pl-atf) were introduced into *A. oryzae*.[\[9\]](#)
- Metabolite Analysis: The metabolites produced by the engineered *A. oryzae* strains were extracted and analyzed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
- Pathway Reconstruction: By systematically adding genes and identifying the resulting intermediates, the entire biosynthetic pathway from the precursor geranylgeranyl diphosphate (GGPP) to **pleuromutilin** was reconstructed.[\[9\]](#)

Experimental Workflow Diagram: Biosynthesis Pathway Elucidation

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Caption: Workflow for elucidating the **pleuromutilin** biosynthetic pathway using heterologous expression.

Quantitative Data: Antibacterial Activity

The potency of **pleuromutilin** derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Lefamulin, the latest systemic derivative, shows potent activity against key pathogens in community-acquired bacterial pneumonia.

Comparative In Vitro Activity (MIC $\mu\text{g/mL}$) of Lefamulin

Bacterial Species	Lefamulin MIC ₅₀	Lefamulin MIC ₉₀	% Susceptible
Streptococcus pneumoniae	0.06	0.25	99.9%
Staphylococcus aureus (MSSA & MRSA)	0.06	0.12	99.6%
Haemophilus influenzae	0.5	2.0	99.1%
Moraxella catarrhalis	0.06	0.12	100%

Data compiled from the SENTRY Antimicrobial Surveillance Program (2015-2021).[\[11\]](#)

Synthesis of Derivatives

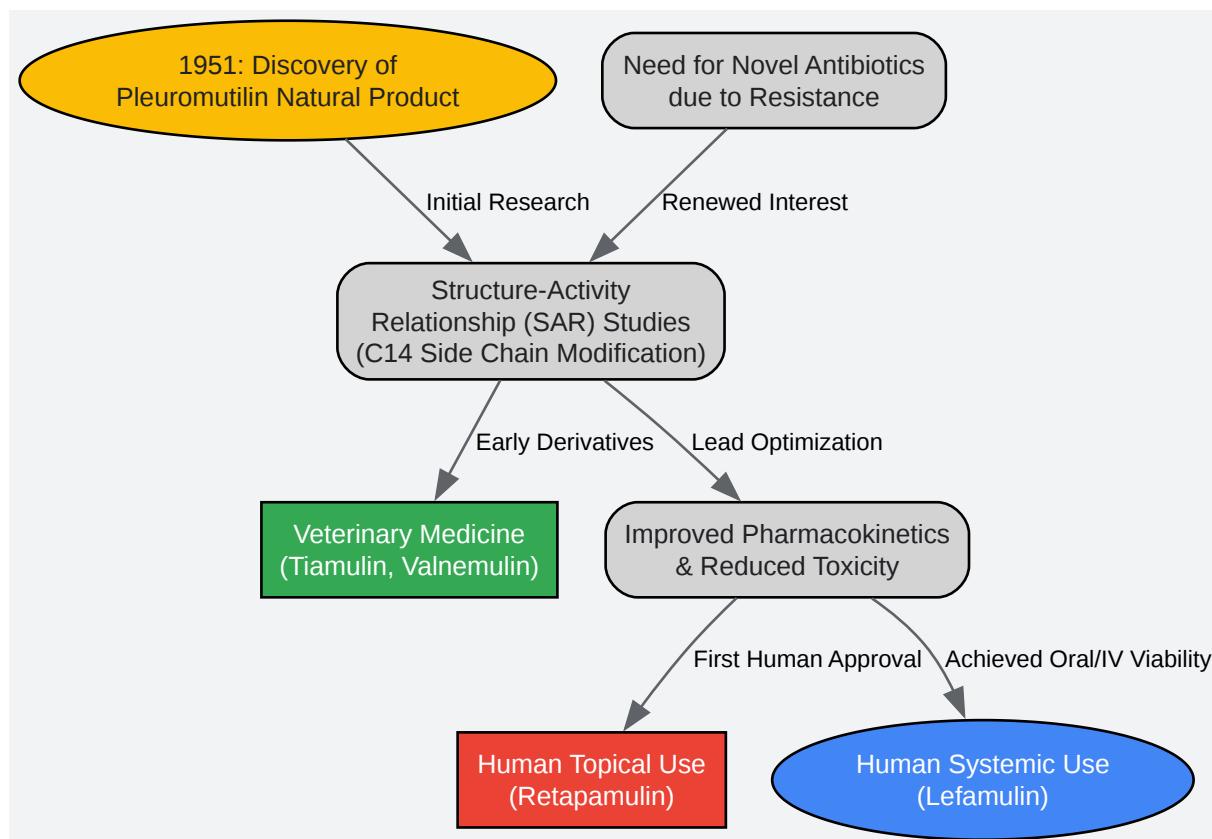
The development of clinically useful **pleuromutilins** has relied on semi-synthesis, modifying the natural **pleuromutilin** core, which is produced via fermentation. The primary site for modification is the C14 glycolic ester side chain.[\[2\]\[8\]](#)

General Synthesis Scheme for Lefamulin

The synthesis of lefamulin involves coupling the **pleuromutilin** core with a custom-synthesized C14 side chain.[\[5\]](#)

- Fermentation: The **pleuromutilin** core is produced in large quantities by fermentation of *Clitopilus passeckerianus*.
- Activation: The hydroxyl group at C14 of the mutilin core is activated, typically by tosylation, creating a good leaving group (e.g., 22-O-tosyl**pleuromutilin**).[5]
- Side Chain Synthesis: A separate multi-step synthesis is performed to create the desired thioether side chain.[5]
- Coupling: The activated mutilin core is reacted with the synthesized thiol side chain via nucleophilic substitution to form the final molecule.[5]
- Purification: The final product is purified, often through crystallization.[6]

Logical Relationship Diagram: From Discovery to Systemic Use



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